N-(4-Nitrobenzyl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Nitrobenzyl)benzene-1,2-diamine is an organic compound that features a benzene ring substituted with a nitrobenzyl group and a diamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzyl)benzene-1,2-diamine typically involves the reaction of 4-nitrobenzyl bromide with 1,2-phenylenediamine. The reaction is carried out in methanol, where 4-nitrobenzyl bromide is added dropwise to a stirred solution of 1,2-phenylenediamine . The reaction conditions include maintaining the temperature and stirring to ensure complete reaction and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Nitrobenzyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like zinc powder in ethanol for reduction reactions . Oxidizing agents and other specific reagents can be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N-(4-Nitrobenzyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing various heterocyclic compounds and other derivatives.
Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(4-Nitrobenzyl)benzene-1,2-diamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the diamine group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylbenzene-1,2-diamine: Similar structure but lacks the nitro group.
N-(4-Methoxybenzyl)benzene-1,2-diamine: Similar structure with a methoxy group instead of a nitro group.
Uniqueness
The nitro group can undergo various redox reactions, while the diamine group can participate in hydrogen bonding and other interactions, making this compound versatile for different research and industrial applications .
Eigenschaften
Molekularformel |
C13H13N3O2 |
---|---|
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
2-N-[(4-nitrophenyl)methyl]benzene-1,2-diamine |
InChI |
InChI=1S/C13H13N3O2/c14-12-3-1-2-4-13(12)15-9-10-5-7-11(8-6-10)16(17)18/h1-8,15H,9,14H2 |
InChI-Schlüssel |
BULXRVNHQUYFRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.